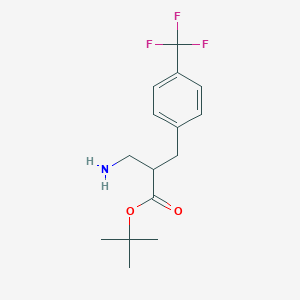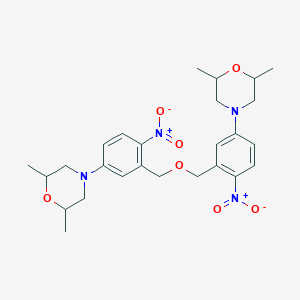
4,4'-((Oxybis(methylene))bis(4-nitro-3,1-phenylene))bis(2,6-dimethylmorpholine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-((Oxybis(methylene))bis(4-nitro-3,1-phenylene))bis(2,6-dimethylmorpholine) is a complex organic compound characterized by its unique structure, which includes two nitro-substituted phenylene groups connected by an oxybis(methylene) bridge, and two dimethylmorpholine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((Oxybis(methylene))bis(4-nitro-3,1-phenylene))bis(2,6-dimethylmorpholine) typically involves multiple steps One common route starts with the nitration of 4,4’-methylenedianiline to introduce nitro groups This is followed by the reaction with formaldehyde to form the oxybis(methylene) bridge
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality product.
化学反応の分析
Types of Reactions
4,4’-((Oxybis(methylene))bis(4-nitro-3,1-phenylene))bis(2,6-dimethylmorpholine) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen atoms.
Oxidation: The phenylene groups can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: Formation of 4,4’-((Oxybis(methylene))bis(4-amino-3,1-phenylene))bis(2,6-dimethylmorpholine).
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
科学的研究の応用
4,4’-((Oxybis(methylene))bis(4-nitro-3,1-phenylene))bis(2,6-dimethylmorpholine) has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of advanced polymers and materials with specific electronic properties.
Pharmaceuticals: Potential use as an intermediate in the synthesis of drugs due to its complex structure and functional groups.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
作用機序
The mechanism of action of 4,4’-((Oxybis(methylene))bis(4-nitro-3,1-phenylene))bis(2,6-dimethylmorpholine) depends on its specific application. In materials science, its action is related to its ability to form stable polymers. In pharmaceuticals, it may interact with biological targets through its nitro and morpholine groups, potentially affecting enzyme activity or receptor binding.
類似化合物との比較
Similar Compounds
4,4’-Methylenedianiline: A precursor in the synthesis of the compound.
4,4’-Dinitrodiphenylmethane: Similar structure but lacks the morpholine groups.
Bis(4-nitrophenyl)methane: Similar nitro-substituted phenylene groups but different bridging structure.
特性
分子式 |
C26H34N4O7 |
|---|---|
分子量 |
514.6 g/mol |
IUPAC名 |
4-[3-[[5-(2,6-dimethylmorpholin-4-yl)-2-nitrophenyl]methoxymethyl]-4-nitrophenyl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C26H34N4O7/c1-17-11-27(12-18(2)36-17)23-5-7-25(29(31)32)21(9-23)15-35-16-22-10-24(6-8-26(22)30(33)34)28-13-19(3)37-20(4)14-28/h5-10,17-20H,11-16H2,1-4H3 |
InChIキー |
DLPGFKKHSFLVOS-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(O1)C)C2=CC(=C(C=C2)[N+](=O)[O-])COCC3=C(C=CC(=C3)N4CC(OC(C4)C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-4-Amino-1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B11828628.png)
![2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium;chloride](/img/structure/B11828636.png)
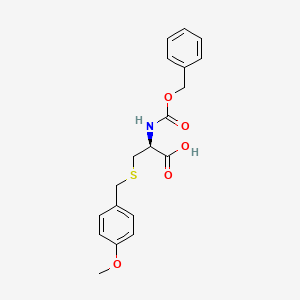
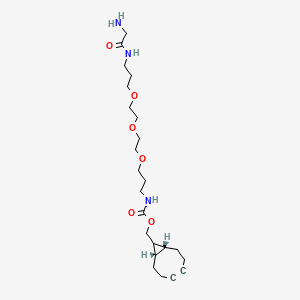
![tert-butyl N-[(Z)-[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate](/img/structure/B11828651.png)

![Tert-butyl({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11828670.png)
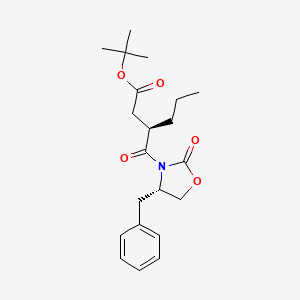
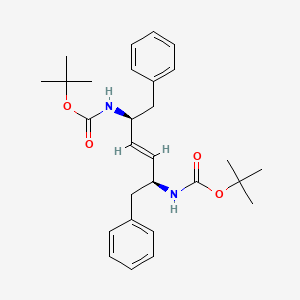
![Ethyl 7-(benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11828685.png)
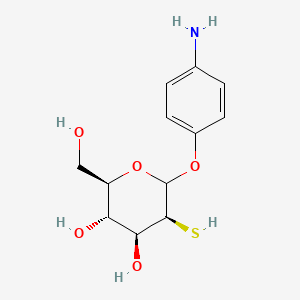
![4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B11828696.png)
